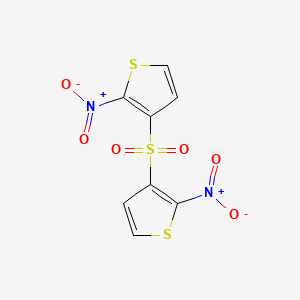![molecular formula C14H20I2 B14501118 4,4'-Diiodo-1,1'-bi(bicyclo[2.2.1]heptane) CAS No. 62947-57-3](/img/structure/B14501118.png)
4,4'-Diiodo-1,1'-bi(bicyclo[2.2.1]heptane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Diiodo-1,1’-bi(bicyclo[2.2.1]heptane) is a compound that belongs to the class of bicyclic molecules. These molecules are characterized by their unique structure, which includes two fused rings. The compound is notable for its two iodine atoms attached to the 4 and 4’ positions of the bicyclo[2.2.1]heptane framework. This structure imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Diiodo-1,1’-bi(bicyclo[2.2.1]heptane) typically involves the iodination of a suitable precursor. One common method is the direct iodination of 1,1’-bi(bicyclo[2.2.1]heptane) using iodine and a suitable oxidizing agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under reflux conditions. The reaction conditions must be carefully controlled to ensure selective iodination at the 4 and 4’ positions.
Industrial Production Methods
While specific industrial production methods for 4,4’-Diiodo-1,1’-bi(bicyclo[2.2.1]heptane) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4,4’-Diiodo-1,1’-bi(bicyclo[2.2.1]heptane) can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: The iodine atoms can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiocyanate, or organometallic reagents. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or alkanes.
Scientific Research Applications
4,4’-Diiodo-1,1’-bi(bicyclo[2.2.1]heptane) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a useful probe for studying molecular interactions and biological pathways.
Industry: The compound can be used in the production of specialty chemicals and advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism by which 4,4’-Diiodo-1,1’-bi(bicyclo[2.2.1]heptane) exerts its effects depends on its specific application. In chemical reactions, the iodine atoms can act as leaving groups, facilitating various substitution and elimination reactions. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, van der Waals forces, or hydrophobic interactions.
Comparison with Similar Compounds
4,4’-Diiodo-1,1’-bi(bicyclo[2.2.1]heptane) can be compared with other similar compounds, such as:
Norbornane: A simpler bicyclic compound without iodine atoms, used as a reference structure.
Bicyclo[2.2.1]heptane-2,3-dione: A compound with additional functional groups, offering different reactivity and applications.
Bicyclo[2.2.1]heptane-2-methyl: A methylated derivative with altered physical and chemical properties.
The uniqueness of 4,4’-Diiodo-1,1’-bi(bicyclo[22
Properties
CAS No. |
62947-57-3 |
|---|---|
Molecular Formula |
C14H20I2 |
Molecular Weight |
442.12 g/mol |
IUPAC Name |
1-iodo-4-(4-iodo-1-bicyclo[2.2.1]heptanyl)bicyclo[2.2.1]heptane |
InChI |
InChI=1S/C14H20I2/c15-13-5-1-11(9-13,2-6-13)12-3-7-14(16,10-12)8-4-12/h1-10H2 |
InChI Key |
BUQIIUCWGGZFLE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1(C2)C34CCC(C3)(CC4)I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




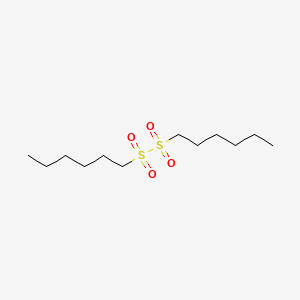
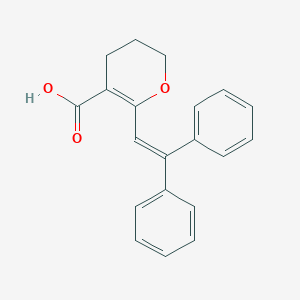
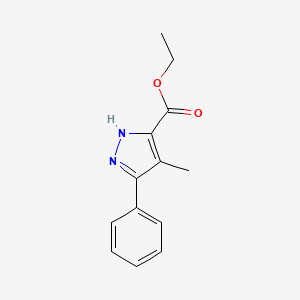
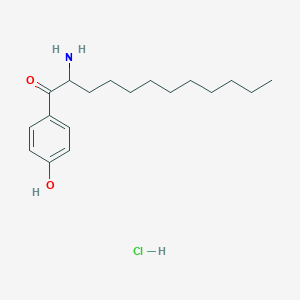
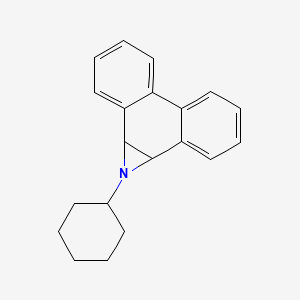
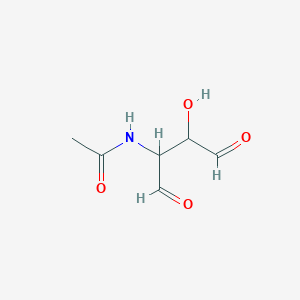
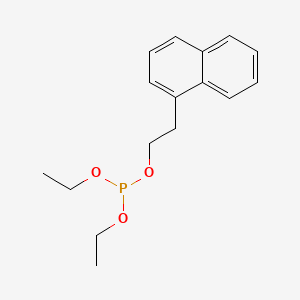
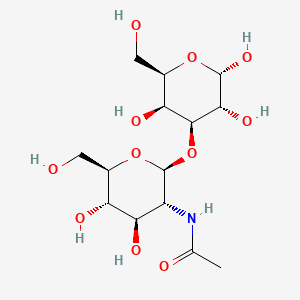
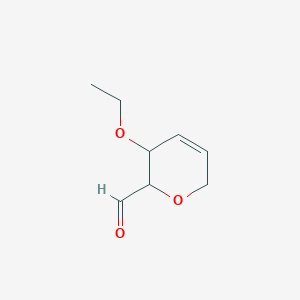
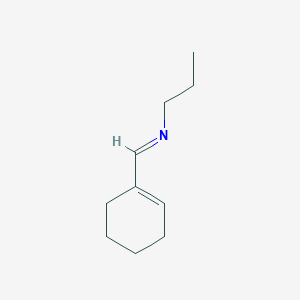
![4-[3-(Diethylamino)-2-hydroxypropoxy]-2-methylisoquinolin-1(2H)-one](/img/structure/B14501135.png)
